1,3,5-Hexatriene

描述

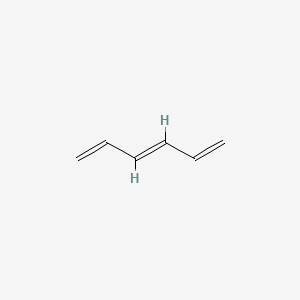

Structure

3D Structure

属性

IUPAC Name |

(3E)-hexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3-6H,1-2H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDZBIIBXWASR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026520 | |

| Record name | (3E)-Hexa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-07-8, 2235-12-3 | |

| Record name | trans-1,3,5-Hexatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Hexatriene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Hexatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Divinylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Hexatriene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-Hexa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,3,5-triene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-HEXATRIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4D773AF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Orbital Theory of 1,3,5-Hexatriene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital (MO) theory of 1,3,5-hexatriene, a fundamental conjugated system. The principles detailed herein are crucial for understanding the electronic structure, stability, and reactivity of polyenes, which are prevalent motifs in various pharmacologically active molecules.

Core Concepts of Molecular Orbital Theory in this compound

This compound is a conjugated polyene characterized by a system of alternating single and double bonds.[1] This conjugation allows for the delocalization of pi (π) electrons across the entire molecule, a phenomenon that is best described by molecular orbital theory.[1] The stability of this compound is a direct consequence of this electron delocalization, which lowers the energy of the bonding molecular orbitals.[1]

The six carbon atoms in this compound each contribute one p-orbital to the π system. The linear combination of these six atomic orbitals results in the formation of six π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and three anti-bonding (ψ₄, ψ₅, ψ₆*).[2] In the ground state, the six π electrons occupy the three bonding molecular orbitals.[2]

The highest occupied molecular orbital (HOMO) is ψ₃, and the lowest unoccupied molecular orbital (LUMO) is ψ₄*.[2] The energy difference between the HOMO and LUMO is critical in determining the molecule's electronic absorption properties, particularly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[3] An electron can be promoted from the HOMO to the LUMO upon absorption of a photon of appropriate energy.[3]

Quantitative Data from Hückel Molecular Orbital Theory

Hückel Molecular Orbital (HMO) theory provides a good approximation of the π molecular orbital energies and properties of conjugated systems like this compound.

| Molecular Orbital | Energy Level (in terms of α and β) | Number of Nodes | Occupancy |

| ψ₆* (Antibonding) | α - 1.802β | 5 | 0 |

| ψ₅* (Antibonding) | α - 1.247β | 4 | 0 |

| ψ₄* (LUMO) | α - 0.445β | 3 | 0 |

| ψ₃ (HOMO) | α + 0.445β | 2 | 2 |

| ψ₂ (Bonding) | α + 1.247β | 1 | 2 |

| ψ₁ (Bonding) | α + 1.802β | 0 | 2 |

Where α is the Coulomb integral (energy of an electron in a 2p orbital) and β is the resonance integral (interaction energy between adjacent p orbitals). Both α and β are negative values.

The total π-electron energy for this compound is calculated to be 6α + 6.99β . This can be compared to the energy of three isolated ethene molecules (6α + 6β). The difference, 0.99β, represents the delocalization energy, which is a measure of the extra stability gained from conjugation.

Experimental Protocols

UV-Vis Spectroscopy of this compound

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound to determine its maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO energy gap.

Materials and Equipment:

-

This compound

-

Spectroscopic grade hexane (B92381) (or other suitable transparent solvent with a low UV cutoff)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in hexane at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 10⁻⁵ to 10⁻⁴ M. The optimal concentration should yield an absorbance between 0.2 and 1.0 at λmax.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan, typically from 200 nm to 400 nm for a conjugated triene.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the spectroscopic grade hexane.

-

Place the cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with the this compound solution to be measured.

-

Fill the cuvette with the sample solution.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax). For this compound, this is expected to be around 258 nm.

-

Record the absorbance value at λmax.

-

Mandatory Visualizations

Caption: Molecular orbital energy level diagram for this compound.

Caption: Formation of π molecular orbitals from p-orbitals.

Caption: Experimental workflow for UV-Vis spectroscopy.

References

An In-Depth Technical Guide to the Electronic Structure of 1,3,5-Hexatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Hexatriene is a conjugated polyene that serves as a fundamental model system for understanding the electronic properties of more complex molecules, including those of pharmaceutical relevance. Its system of alternating single and double carbon-carbon bonds leads to delocalized π-electrons, which govern its chemical reactivity, spectroscopic behavior, and overall stability. This guide provides a comprehensive overview of the electronic structure of this compound, integrating experimental data and computational methodologies to offer a detailed understanding for researchers in the chemical and biomedical sciences.

Molecular Geometry

The geometry of this compound is crucial for understanding its electronic structure. The molecule exists as two primary geometric isomers: a trans (E) form and a cis (Z) form. The planarity of the carbon backbone is a key feature that allows for the effective overlap of p-orbitals and the delocalization of π-electrons.

Table 1: Experimental Geometric Parameters of (E)- and (Z)-1,3,5-Hexatriene

| Parameter | (E)-1,3,5-Hexatriene Value | (Z)-1,3,5-Hexatriene Value |

| Bond Lengths (Å) | ||

| C1=C2 | 1.337 | 1.337 |

| C2-C3 | 1.458 | 1.458 |

| C3=C4 | 1.368 | 1.368 |

| **Bond Angles (°) ** | ||

| ∠C1-C2-C3 | 121.7 | 124.4 |

| ∠C2-C3-C4 | 124.4 | 121.7 |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.

Molecular Orbital Theory

The electronic structure of this compound is best described by molecular orbital (MO) theory.[1][2] The six carbon atoms, each contributing a p-orbital to the π-system, combine to form six π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and three anti-bonding (ψ₄, ψ₅, ψ₆*).[1] In the ground state, the six π-electrons occupy the three bonding molecular orbitals.[3]

The stability of this compound is a direct result of the delocalization of its π-electrons over the entire molecule.[2] This delocalization lowers the overall energy of the molecule compared to a hypothetical structure with three isolated double bonds.

The Highest Occupied Molecular Orbital (HOMO) is ψ₃, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₄*.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption properties and its reactivity.

Visualization of Molecular Orbitals

The following diagram illustrates the π molecular orbitals of this compound, showing the increasing number of nodes with increasing energy.

Caption: Energy level diagram of the π molecular orbitals.

Spectroscopic Properties

The electronic transitions in this compound can be probed using various spectroscopic techniques, most notably UV-Visible and photoelectron spectroscopy.

UV-Visible Spectroscopy

The lowest energy electronic transition in this compound corresponds to the promotion of an electron from the HOMO (ψ₃) to the LUMO (ψ₄).[3] This π → π transition is responsible for the molecule's characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

Table 2: Experimental and Calculated UV-Visible Absorption Data

| Parameter | Experimental Value | Computational Method | Calculated Value |

| λmax | ~258 nm | Particle in a Box Model | ~250 nm[4] |

The absorption maximum (λmax) is a direct measure of the HOMO-LUMO energy gap.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies of its occupied molecular orbitals.

Table 3: Experimental Ionization Energies of (E)-1,3,5-Hexatriene

| Molecular Orbital | Ionization Energy (eV) |

| ψ₃ (HOMO) | 9.96 ± 0.15 |

| ψ₂ | 10.77 ± 0.10 |

| ψ₁ | 12.25 ± 0.10 |

Data sourced from the NIST Chemistry WebBook for appearance energies of fragment ions, which can be correlated to ionization potentials.[5]

Experimental Protocols

UV-Visible Spectroscopy of Conjugated Polyenes

A general protocol for obtaining the UV-Visible spectrum of a conjugated polyene like this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent that is transparent in the UV region of interest (e.g., hexane, ethanol). Concentrations are typically in the micromolar range to ensure adherence to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to record a baseline spectrum.

-

Sample Measurement: The cuvette with the this compound solution is placed in the sample beam path.

-

Data Acquisition: The absorbance is scanned over a wavelength range that encompasses the expected π → π* transition (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Photoelectron Spectroscopy

The experimental protocol for gas-phase photoelectron spectroscopy involves:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization Source: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV) or a synchrotron source.

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energy for each molecular orbital is calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like this compound.

Complete Active Space Self-Consistent Field (CASSCF)

CASSCF is a multiconfigurational method well-suited for studying molecules with significant electron correlation, such as conjugated systems and excited states.

Workflow for a CASSCF Calculation:

Caption: A typical workflow for a CASSCF calculation.

A key step in a CASSCF calculation is the selection of the active space, which for this compound typically includes the six π-electrons in the six π-orbitals.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used method for calculating the excitation energies and electronic spectra of molecules.

Methodology for TD-DFT Calculation:

-

Ground-State DFT Calculation: A standard DFT calculation is performed to obtain the optimized ground-state geometry and molecular orbitals. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).

-

TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies to various excited states.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum.

The HOMO-LUMO Gap: A Key Quantum Parameter

The HOMO-LUMO gap is a fundamental property that influences the chemical reactivity and electronic behavior of this compound. A smaller gap generally indicates higher reactivity and a propensity to absorb light at longer wavelengths.

Table 4: Comparison of Experimental and Computational HOMO-LUMO Gaps

| Method | HOMO-LUMO Gap (eV) |

| Experimental | |

| UV-Visible Spectroscopy (from λmax ≈ 258 nm) | ~4.81 |

| Computational | |

| Particle in a Box Model (from λ ≈ 250 nm) | ~4.96[4] |

| DFT (B3LYP) | Varies with basis set |

| CASPT2 | Generally provides accurate predictions |

Conclusion

The electronic structure of this compound is a well-studied example of a conjugated π-system that provides valuable insights for researchers in chemistry and drug development. The delocalization of its π-electrons across the planar carbon framework results in a stabilized molecule with distinct spectroscopic signatures. The HOMO-LUMO gap is a key determinant of its electronic properties and can be accurately characterized by a combination of experimental techniques like UV-Visible and photoelectron spectroscopy, and computational methods such as CASSCF and TD-DFT. A thorough understanding of the electronic principles governing this model system is essential for the rational design and development of novel therapeutic agents and other functional organic materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Hexatriene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the geometric isomers of 1,3,5-hexatriene, primarily focusing on the (E)- and (Z)-isomers. It includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to support advanced research and development.

Introduction

This compound is a conjugated triene with the molecular formula C₆H₈.[1][2] It exists as two primary geometric isomers, (E)-1,3,5-hexatriene (trans) and (Z)-1,3,5-hexatriene (cis), which differ in the arrangement of substituents around the central double bond.[3][4] The extended π-system in these molecules imparts unique chemical and photophysical properties, making them valuable building blocks in organic synthesis, particularly in pericyclic reactions like Diels-Alder and electrocyclizations.[5][6] Understanding the distinct characteristics of each isomer is crucial for their application in synthesizing complex molecules, including natural products and novel therapeutic agents.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various methods, including elimination reactions and olefination strategies. The choice of method often dictates the isomeric ratio of the product.

Key Synthetic Approaches:

-

Hofmann Elimination: A classic approach involves the Hofmann elimination of a quaternary ammonium (B1175870) salt. For instance, this compound can be prepared from 1,5-hexadien-3-ol (B146999) under milder conditions than typical pyrolytic methods, which allows for the formation of a mixture of isomers with minimal contamination from cyclic byproducts like cyclohexadiene.[7]

-

Wittig Reaction: The Wittig reaction is a highly versatile and widely used method for alkene synthesis, offering good control over the geometry of the resulting double bond.[8][9] The reaction of an appropriate phosphorus ylide with an α,β-unsaturated aldehyde, such as acrolein, can yield this compound. The stereochemical outcome is influenced by the nature of the ylide; non-stabilized ylides typically favor the (Z)-isomer, while stabilized ylides yield the (E)-isomer.[10]

-

Photoisomerization: The (E) and (Z) isomers can be interconverted through photoisomerization.[6][11] Irradiation with UV light can excite the π-electrons, allowing for rotation around the central double bond, leading to a photostationary state with a mixture of isomers.[12]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. This compound, (Z)- [webbook.nist.gov]

- 5. Domino 6pi-electrocyclization/Diels-Alder reactions on 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes: versatile access to highly substituted tri- and tetracyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Conjugated Polyenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polyenes, organic molecules characterized by alternating single and double carbon-carbon bonds, exhibit unique and tunable spectroscopic properties that make them invaluable in a wide range of scientific disciplines, including materials science, biology, and medicine. Their delocalized π-electron systems are responsible for their strong absorption of light in the ultraviolet-visible (UV-Vis) region, fluorescence emission, and characteristic Raman scattering signals. These properties are highly sensitive to the length of the conjugated system, molecular conformation, and the surrounding environment.

This technical guide provides a comprehensive overview of the core spectroscopic properties of conjugated polyenes, with a focus on UV-Vis absorption, fluorescence, and Raman spectroscopy. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only the theoretical underpinnings but also practical experimental guidance and curated quantitative data. The applications of these spectroscopic techniques in understanding the behavior of polyenes, particularly in the context of their use as antifungal agents and in drug delivery and imaging, are also highlighted.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated polyenes. The absorption of UV or visible light promotes a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is directly related to the extent of conjugation.

Principles and the Effect of Conjugation

The energy gap between the HOMO and LUMO decreases as the number of conjugated double bonds increases.[1][2] This leads to a bathochromic (red) shift in the λmax, meaning that longer polyenes absorb light at longer wavelengths.[1] For polyenes with a sufficient number of conjugated double bonds (typically eight or more), this absorption extends into the visible region of the electromagnetic spectrum, rendering them colored.[3] The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, also generally increases with the length of the conjugated system.[1]

Woodward-Fieser and Fieser-Kuhn Rules for Predicting λmax

The λmax of conjugated dienes and polyenes can be empirically predicted using the Woodward-Fieser rules. These rules start with a base value for a parent diene and add increments for various substituents and structural features. For polyenes with more than four conjugated double bonds, the Fieser-Kuhn rules provide a more accurate prediction.

Table 1: Woodward-Fieser Rules for Conjugated Dienes

| Feature | Wavelength Increment (nm) |

| Base Value | |

| Acyclic or Heteroannular Diene | 215 |

| Homoannular Diene | 253 |

| Increments | |

| Each additional conjugated double bond | +30 |

| Alkyl substituent or ring residue | +5 |

| Exocyclic double bond | +5 |

| -OR (alkoxy) group | +6 |

| -SR (thioether) group | +30 |

| -Cl, -Br | +5 |

| -NR2 (amino) group | +60 |

Quantitative Data: Absorption Maxima and Molar Extinction Coefficients

The following table summarizes the experimental λmax and molar extinction coefficients (ε) for a selection of all-trans-polyenes. Note that these values can be influenced by the solvent used.

Table 2: UV-Vis Absorption Data for Selected Conjugated Polyenes

| Polyene | Number of Conjugated Double Bonds | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 1,3-Butadiene | 2 | Hexane (B92381) | 217 | 21,000 |

| 1,3,5-Hexatriene | 3 | Hexane | 258 | 35,000 |

| 1,3,5,7-Octatetraene | 4 | Hexane | 290 | 78,000 |

| all-trans-Retinal | 5 | Ethanol | 381 | 42,800 |

| β-Carotene | 11 | Hexane | 452 | 139,000 |

| Lycopene | 11 | Hexane | 471 | 186,000 |

Experimental Protocol for UV-Vis Spectroscopy of Polyenes

Objective: To determine the absorption spectrum and λmax of a conjugated polyene.

Materials:

-

UV-Vis spectrophotometer (double beam recommended)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., hexane, ethanol, cyclohexane). The choice of solvent is critical as it can influence the fine structure of the spectrum. Non-polar solvents like hexane often provide better-resolved vibrational fine structure.

-

Polyene sample

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the polyene in the chosen solvent at a known concentration. Polyenes are often sensitive to light and oxidation, so solutions should be prepared fresh and kept in amber vials or protected from light.

-

From the stock solution, prepare a series of dilutions to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill both the reference and sample cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[4][5]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the polyene solution.

-

Fill the sample cuvette with the polyene solution. Ensure there are no air bubbles.

-

Place the sample cuvette back into the spectrophotometer.

-

Run the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Many conjugated polyenes exhibit fluorescence, the emission of light following absorption of a photon. This property is highly sensitive to the molecule's structure and environment, making fluorescence spectroscopy a powerful tool for probing molecular interactions and dynamics.

Principles of Polyene Fluorescence

Upon absorption of light, a polyene is promoted to an excited singlet state (typically the S₂ state for polyenes). In many cases, the molecule rapidly undergoes internal conversion to the lower-energy first excited singlet state (S₁). Fluorescence then occurs from the S₁ state back to the ground state (S₀). The energy of the emitted photon is lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Factors Affecting Fluorescence

-

Conjugation Length: As the conjugation length increases, the energy gap between the S₁ and S₀ states generally decreases, leading to a red shift in the fluorescence emission spectrum.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited states and thus the emission wavelength and quantum yield.

-

Temperature and Viscosity: Lower temperatures and higher viscosity can restrict molecular vibrations and rotations, often leading to an increase in fluorescence quantum yield.

-

Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in fluorescence intensity.

Quantitative Data: Fluorescence Quantum Yields

Table 3: Fluorescence Quantum Yields (ΦF) for Selected Polyenes

| Polyene | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Cyclohexane | 350 | 428 | 0.80 |

| all-trans-Retinol | Ethanol | 325 | 470 | 0.04 |

| β-Carotene | n-Hexane | 450 | 525 | < 10⁻⁴ |

Note: The quantum yield of β-carotene is extremely low due to efficient non-radiative decay pathways.

Experimental Protocol for Fluorescence Spectroscopy of Polyenes

Objective: To measure the fluorescence emission spectrum and quantum yield of a conjugated polyene.

Materials:

-

Spectrofluorometer with an excitation and an emission monochromator.

-

Quartz cuvettes (4-sided polished for 90° detection).

-

Spectroscopic grade solvents.

-

Polyene sample.

-

A standard fluorophore with a known quantum yield for relative quantum yield determination (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions of the polyene and the quantum yield standard in the appropriate solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 2-5 nm is often a good starting point.[6]

-

Select an appropriate excitation wavelength, typically at the λmax of the polyene.

-

-

Measurement of Emission Spectrum:

-

Record the fluorescence emission spectrum of the solvent blank to check for impurities or Raman scattering peaks.

-

Record the fluorescence emission spectrum of the polyene solution over a wavelength range that covers the entire emission band.

-

-

Determination of Relative Fluorescence Quantum Yield:

-

Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength.

-

Record the integrated fluorescence intensity (the area under the emission curve) for both the standard (I_std) and the sample (I_smp).

-

Calculate the quantum yield of the sample (ΦF_smp) using the following equation: ΦF_smp = ΦF_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation of conjugated polyenes. It is based on the inelastic scattering of monochromatic light.

Principles of Raman Scattering in Polyenes

When laser light interacts with a polyene molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule.

The Raman spectra of conjugated polyenes are typically dominated by two strong bands:

-

ν(C=C): The in-phase stretching vibration of the carbon-carbon double bonds, typically appearing in the range of 1500-1600 cm⁻¹. The position of this band is sensitive to the conjugation length, shifting to lower wavenumbers as the conjugation length increases.

-

ν(C-C): The stretching vibration of the carbon-carbon single bonds, typically appearing in the range of 1100-1200 cm⁻¹.

The strong Raman signals of polyenes are often a result of the resonance Raman effect, where the excitation laser wavelength is chosen to be close to the electronic absorption band of the molecule. This can enhance the intensity of the Raman scattering by several orders of magnitude.

Quantitative Data: Characteristic Raman Shifts

Table 4: Characteristic Raman Shifts for Selected Polyenes

| Polyene | Excitation Wavelength (nm) | ν(C=C) (cm⁻¹) | ν(C-C) (cm⁻¹) | Other Notable Bands (cm⁻¹) |

| trans-Polyacetylene | 647.1 | ~1470 | ~1080 | |

| β-Carotene | 514.5 | ~1520 | ~1156 | 1005 (CH₃ rock) |

| Lycopene | 514.5 | ~1515 | ~1155 | 1007 (CH₃ rock) |

Experimental Protocol for Raman Spectroscopy of Polyenes

Objective: To obtain the Raman spectrum of a conjugated polyene and identify its characteristic vibrational modes.

Materials:

-

Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm), a spectrograph, and a sensitive detector (e.g., CCD).

-

Microscope for sample focusing.

-

Sample holder (e.g., glass slide for powders or films, quartz cuvette for solutions).

-

Polyene sample.

Procedure:

-

Sample Preparation:

-

Solids (powders, films): Mount a small amount of the sample on a glass slide or in a capillary tube.

-

Solutions: Prepare a concentrated solution of the polyene in a suitable solvent and place it in a quartz cuvette.

-

-

Instrument Setup and Calibration:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Calibrate the spectrometer using a known standard, such as a silicon wafer or a neon lamp, to ensure accurate wavenumber measurements.

-

Select the desired laser excitation wavelength. For resonance Raman, choose a wavelength that falls within the absorption band of the polyene.

-

-

Data Acquisition:

-

Place the sample under the microscope objective and focus the laser onto the sample.

-

Set the laser power. For conjugated polyenes, it is crucial to use a low laser power (typically a few milliwatts or less) to avoid photo-degradation of the sample.[7]

-

Set the acquisition time and the number of accumulations. Longer acquisition times and multiple accumulations will improve the signal-to-noise ratio.

-

Acquire the Raman spectrum.

-

-

Data Processing:

-

Perform a baseline correction to remove any broad background fluorescence.

-

Identify and label the characteristic Raman peaks corresponding to the ν(C=C) and ν(C-C) stretching modes and other relevant vibrations.

-

Applications in Drug Development and Research

The unique spectroscopic properties of conjugated polyenes make them valuable tools in drug development and biomedical research.

Polyene Antifungal Drugs: Mechanism of Action

Polyene antibiotics, such as Amphotericin B, are a class of antifungal agents that contain a conjugated polyene macrolide ring.[8] Their mechanism of action involves binding to ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts the membrane integrity, leading to the formation of pores or channels. The leakage of essential ions and small molecules through these channels ultimately results in fungal cell death.[8][9][10] Spectroscopic techniques can be employed to study the interaction of polyene antibiotics with model membranes and to elucidate the structural changes that occur upon binding.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. jasco-global.com [jasco-global.com]

- 5. agilent.com [agilent.com]

- 6. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plasticheal.eu [plasticheal.eu]

- 8. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Photochemical Reactivity of 1,3,5-Hexatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Hexatriene, a conjugated polyene, serves as a foundational model for understanding the pericyclic reactions of more complex systems, including those of biological significance such as vitamin D synthesis. Its reactivity under thermal and photochemical conditions is governed by the principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules. This technical guide provides a comprehensive overview of the key thermal and photochemical transformations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in their scientific endeavors.

Core Reactivity Principles: The Woodward-Hoffmann Rules

The stereochemical outcomes of the electrocyclic reactions of this compound are dictated by the symmetry of the highest occupied molecular orbital (HOMO) in the ground state (for thermal reactions) and the lowest unoccupied molecular orbital (LUMO) or a higher energy orbital in the excited state (for photochemical reactions). For a 6π-electron system like this compound, the Woodward-Hoffmann rules predict the following:

-

Thermal Reactions: Proceed via a disrotatory ring closure, where the terminal p-orbitals rotate in opposite directions (one clockwise, one counter-clockwise).

-

Photochemical Reactions: Proceed via a conrotatory ring closure, where the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise).

These rules are fundamental to understanding and predicting the stereochemistry of the products formed in the reactions discussed below.

Thermal Reactivity

The primary thermal reaction of this compound is its electrocyclic ring closure to form 1,3-cyclohexadiene (B119728). This transformation is a concerted, unimolecular isomerization that is governed by the principles of orbital symmetry.

Electrocyclic Ring Closure

Under thermal conditions, (Z)-1,3,5-hexatriene undergoes a disrotatory 6π-electrocyclization to yield 1,3-cyclohexadiene.[1] This reaction is a key example of a thermally allowed pericyclic reaction. The equilibrium for this reaction favors the cyclic diene.

| Reaction | Activation Energy (Ea) | Temperature Range |

| (Z)-1,3,5-Hexatriene → 1,3-Cyclohexadiene | ~29.8 kcal/mol (Calculated) | High Temperature |

Experimental Protocol: Gas-Phase Pyrolysis for Thermal Cyclization

A typical experimental setup for the gas-phase thermal isomerization of this compound involves a flow reactor or a static pyrolysis system.

Materials:

-

This compound (freshly distilled)

-

Inert carrier gas (e.g., Nitrogen or Argon)

-

High-temperature furnace

-

Quartz reactor tube

-

Gas chromatography-mass spectrometry (GC-MS) system for product analysis

-

NMR spectrometer for structural elucidation

Procedure:

-

A dilute mixture of this compound in an inert carrier gas is prepared.

-

The gas mixture is passed through a heated quartz tube situated within a furnace. The temperature of the furnace is maintained at a constant high temperature (e.g., 200-400 °C).

-

The residence time of the gas mixture in the hot zone is controlled by the flow rate.

-

The product stream exiting the reactor is rapidly cooled to quench the reaction.

-

The product mixture is collected and analyzed by GC-MS to identify and quantify the components, primarily 1,3-cyclohexadiene and any unreacted this compound.

-

For detailed structural analysis, the products can be trapped at low temperature and analyzed by NMR spectroscopy.

Photochemical Reactivity

Upon absorption of ultraviolet (UV) light, this compound undergoes a variety of photochemical reactions, including electrocyclic ring closure with a different stereochemical outcome than the thermal reaction, cis-trans isomerizations, and rearrangements to form bicyclic products.

Electrocyclic Ring Closure

In contrast to the thermal reaction, the photochemical 6π-electrocyclization of this compound proceeds via a conrotatory mechanism to form 1,3-cyclohexadiene.[4]

Cis-Trans Isomerization

UV irradiation can also induce isomerization between the (E) and (Z) isomers of this compound. This process can occur via a triplet-sensitized pathway.[5]

Formation of Bicyclo[3.1.0]hex-2-ene

From the (Z)-isomer of this compound, photochemical excitation can also lead to the formation of bicyclo[3.1.0]hex-2-ene through a more complex rearrangement.

| Reaction | Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| 1,3-Cyclohexadiene → (Z)-1,3,5-Hexatriene | 265 | 0.41 | Solution |

| (Z)-1,3,5-Hexatriene → (E)-1,3,5-Hexatriene | 265 | 0.034 | Solution |

| (E)-1,3,5-Hexatriene → (Z)-1,3,5-Hexatriene | 265 | 0.016 | Solution |

Data sourced from studies on the photochemistry of the 1,3-cyclohexadiene and this compound system.[5]

Experimental Protocol: Solution-Phase Photolysis

A standard solution-phase photolysis experiment can be conducted to investigate the photochemical reactions of this compound.

Materials:

-

This compound (freshly distilled)

-

Spectroscopic grade solvent (e.g., n-hexane, cyclohexane)

-

Quartz reaction vessel

-

UV lamp (e.g., mercury arc lamp with appropriate filters for wavelength selection)

-

Stirring plate

-

UV-Vis spectrophotometer for monitoring the reaction

-

GC-MS and/or NMR for product analysis

Procedure:

-

A dilute solution of this compound in the chosen solvent is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes to prevent photooxidation.

-

The reaction vessel is placed in a photolysis setup and irradiated with a UV lamp at a specific wavelength (e.g., 254 nm). The solution should be stirred continuously during irradiation.

-

The progress of the reaction can be monitored by periodically taking aliquots and analyzing them by UV-Vis spectroscopy, observing the changes in the absorption spectrum.

-

After a desired conversion is reached, the irradiation is stopped.

-

The product mixture is analyzed by GC-MS to identify the different isomers and cyclic products formed.

-

For preparative scale, the solvent can be removed under reduced pressure, and the products can be separated by chromatography and characterized by NMR spectroscopy.

Cycloaddition Reactions: The Diels-Alder Reaction

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with suitable dienophiles. This reaction is a powerful tool for the formation of six-membered rings.

Mechanism

The Diels-Alder reaction is a concerted process where the 4π electrons of the diene and the 2π electrons of the dienophile interact in a cyclic transition state to form two new sigma bonds and a new pi bond, resulting in a cyclohexene (B86901) derivative. The reaction requires the diene to be in the s-cis conformation.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

This protocol describes a typical Diels-Alder reaction between this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Dry toluene (B28343) (or other suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

In a dry round-bottom flask, dissolve maleic anhydride in a minimal amount of warm, dry toluene.

-

Add a stoichiometric equivalent of this compound to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), allow the solution to cool to room temperature.

-

The product, a cyclohexene derivative, is expected to crystallize out of the solution upon cooling. The crystallization can be further induced by placing the flask in an ice bath.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold, dry toluene.

-

The product can be further purified by recrystallization.

-

Characterize the product by melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Caption: Thermal Disrotatory Electrocyclization of this compound.

Caption: Photochemical Reaction Pathways of this compound.

Caption: Generalized Diels-Alder [4+2] Cycloaddition of this compound.

Conclusion

The thermal and photochemical reactivity of this compound provides a rich landscape for the study of pericyclic reactions. The predictable stereochemical outcomes, governed by the Woodward-Hoffmann rules, make it an excellent model system for both pedagogical and research purposes. The electrocyclic ring closures, cis-trans isomerizations, and cycloaddition reactions discussed in this guide represent the core reactivity of this fundamental conjugated polyene. The provided quantitative data and experimental protocols offer a practical foundation for researchers and professionals in the fields of organic chemistry, materials science, and drug development to explore and utilize the versatile chemistry of this compound.

References

An In-Depth Technical Guide to the Electrocyclic Reactions of 1,3,5-Hexatriene

For Researchers, Scientists, and Drug Development Professionals

The electrocyclic reactions of 1,3,5-hexatriene and its derivatives represent a cornerstone of pericyclic chemistry, offering a powerful and stereospecific method for the synthesis of six-membered rings. This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for their study, and a summary of key quantitative data. The content is tailored for researchers, scientists, and drug development professionals who leverage these reactions in the design and synthesis of complex molecules.

Core Principles: The Woodward-Hoffmann Rules and Frontier Molecular Orbital Theory

The stereochemical outcome of the electrocyclic ring-closure of this compound is dictated by the Woodward-Hoffmann rules, which are rationalized by Frontier Molecular Orbital (FMO) theory. These principles state that the course of the reaction is determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene.[1][2]

Thermal Reactions: Under thermal conditions, the reaction proceeds from the ground electronic state of the this compound. The HOMO in this state (Ψ3) has lobes of the same phase on the same side of the molecule at the termini (C1 and C6). To achieve constructive overlap and form a new sigma bond, the termini must rotate in opposite directions. This mode of rotation is termed disrotatory .[1][2]

Photochemical Reactions: Upon photochemical activation, a π electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), resulting in an excited electronic state. In this excited state, the new HOMO (Ψ4) has lobes of opposite phase at the termini. Consequently, to achieve bonding overlap, the termini must rotate in the same direction. This mode of rotation is known as conrotatory .[3]

The stereospecificity of these reactions is a key feature. For instance, the thermal electrocyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively the cis-5,6-dimethyl-1,3-cyclohexadiene, a direct consequence of the disrotatory ring closure.[2] Conversely, photochemical cyclization of the same triene would lead to the trans isomer.

Quantitative Data on Electrocyclization Reactions

The kinetics and efficiency of this compound electrocyclizations are influenced by factors such as temperature, solvent, and the nature of substituents on the triene backbone.

Thermal Electrocyclization Kinetics

The thermal electrocyclization of this compound to 1,3-cyclohexadiene (B119728) is often rate-limited by the isomerization of the more stable (E)-isomer to the reactive (Z)-isomer. The following table summarizes experimentally determined and computationally predicted kinetic parameters for the thermal ring closure of this compound and its derivatives.

| Compound | Conditions | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) | Reference |

| trans-1,3,5-Hexatriene (gas-phase isomerization to cis) | Gas Phase | 43.3 ± 0.5 | 4.5 (± 1.5) x 10¹² | - | |

| (3Z)-1,3,5-Hexatrienone | DFT Calculation | Lower than (4Z)-1,2,4,6-heptatetraene | - | - | [4] |

| 2-acceptor-3-donor hexatrienes | Computational | Up to 10 kcal/mol lower than unsubstituted | - | - | [5][6] |

| 2-acceptor-5-donor hexatrienes | Computational | Up to 10 kcal/mol lower than unsubstituted | - | - | [5][6] |

| 3-acceptor-5-donor hexatrienes | Computational | Up to 10 kcal/mol lower than unsubstituted | - | - | [5][6] |

Note: The activation energy for the gas-phase isomerization of trans-1,3,5-hexatriene was converted from 181.3 ± 2.0 kJ/mol.

Photochemical Reaction Quantum Yields

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event (e.g., ring closure) per photon absorbed. The quantum yields for the photocyclization of hexatriene systems, particularly diarylethenes which contain a hexatriene-like core, can be close to unity under optimal conditions.[7][8]

| Compound | Solvent | Cyclization Quantum Yield (Φc) | Cycloreversion Quantum Yield (Φo) | Reference |

| Diarylethene Derivatives | - | Can be close to 1.0 | - | [7][8] |

| Nucleoside-Based Diarylethene (PS-IV) | - | 0.56 (calculated) | 0.44 (experimental) | [9] |

| Inverse-type diarylethene | n-hexane | 0.11 | - | [10] |

| 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene | - | 0.46 | 0.015 | [11] |

The quantum yield is sensitive to factors such as solvent polarity and viscosity, as well as the substitution pattern on the molecule.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful execution and monitoring of electrocyclic reactions. Below are protocols for thermal and photochemical reactions, as well as their kinetic analysis.

Synthesis of a Substituted this compound Derivative

This protocol describes a general approach for the synthesis of a substituted this compound, which can then be used for electrocyclization studies. The example of ortho-substituted dihydroazulenes provides a relevant synthetic strategy.[12]

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve ortho-iodoacetophenone and malononitrile (B47326) in toluene.

-

Add acetic acid and ammonium (B1175870) acetate (B1210297) as catalysts.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crotononitrile (B213123) derivative by column chromatography.[12]

Step 2: Alkylation and Cyclization

-

Dissolve the purified crotononitrile in dichloromethane (B109758) and cool to -78 °C.

-

Add freshly prepared tropylium (B1234903) tetrafluoroborate, followed by the slow addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The resulting alkylated intermediate is typically used in the next step without further purification. This intermediate can then undergo spontaneous or induced electrocyclization.[12]

Thermal Electrocyclization and Kinetic Monitoring by UV-Vis Spectroscopy

This protocol outlines a method for monitoring the thermal electrocyclization of a this compound derivative using UV-Vis spectroscopy.

Materials and Equipment:

-

Substituted this compound

-

Inert, high-boiling solvent (e.g., decane, dodecane)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette with a stopper

Procedure:

-

Prepare a dilute solution of the this compound in the chosen solvent. The concentration should be adjusted to give an initial absorbance between 0.8 and 1.5 at the wavelength of maximum absorbance (λmax) of the triene.

-

Set the spectrophotometer to the desired reaction temperature.

-

Record the initial UV-Vis spectrum of the solution.

-

Maintain the solution at the set temperature and record spectra at regular time intervals.

-

Monitor the decrease in the absorbance at the λmax of the starting triene or the increase in absorbance at the λmax of the cyclohexadiene product.

Data Analysis:

-

For a first-order reaction, a plot of ln(At - A∞) versus time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

The slope of this line is equal to -k, where k is the first-order rate constant.

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Photochemical Electrocyclization and Monitoring

This protocol describes a general setup for a photochemical electrocyclization reaction.

Materials and Equipment:

-

Substituted this compound

-

Appropriate solvent (e.g., n-hexane, acetonitrile)

-

Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Cooling system to maintain a constant temperature

-

Analytical instrument for monitoring (e.g., UV-Vis, NMR, HPLC)

Procedure:

-

Prepare a solution of the this compound in the chosen solvent in the quartz reaction vessel. The concentration will depend on the specific compound and the desired outcome.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited state.

-

Place the reaction vessel in the photochemical reactor and start the cooling system.

-

Turn on the UV lamp to initiate the reaction.

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., UV-Vis to observe spectral changes, or ¹H NMR to determine the ratio of reactant to product).[13]

Mandatory Visualizations

Thermal Electrocyclization of this compound

Caption: Thermal 6π electrocyclization proceeds via a disrotatory pathway.

Photochemical Electrocyclization of this compound

Caption: Photochemical 6π electrocyclization proceeds via a conrotatory pathway.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of thermal electrocyclization.

Application in Vitamin D Synthesis

The biosynthesis of Vitamin D3 is a prime biological example of an electrocyclic reaction.

Caption: Biosynthesis of Vitamin D3 involving a 6π electrocyclic reaction.[13][14][15]

References

- 1. Unlocking the Potential of High-Throughput Experimentation for Electrochemistry with a Standardized Microscale Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 30.3 Stereochemistry of Thermal Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]

- 3. Study of the Electrocyclization of (Z)-Hexa-1,3,5-triene and Its Heterosubstituted Analogues Based on Ab Initio and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. How to promote sluggish electrocyclization of 1,3,5-hexatrienes by captodative substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. “On-The-Fly” Non-Adiabatic Dynamics Simulations on Photoinduced Ring-Closing Reaction of a Nucleoside-Based Diarylethene Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of dihedral angle in aryl groups on the photocyclization reactivity of inverse-type diarylethenes - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04853A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchmap.jp [researchmap.jp]

- 14. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to the Woodward-Hoffmann Rules for 1,3,5-Hexatriene Cyclization

For Researchers, Scientists, and Drug Development Professionals

The electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene (B119728) stands as a cornerstone of pericyclic chemistry, elegantly explained by the Woodward-Hoffmann rules. This guide provides a comprehensive overview of the principles governing this reaction, its stereochemical intricacies under thermal and photochemical conditions, and relevant experimental data and protocols.

Core Principles: Orbital Symmetry and Frontier Molecular Orbitals

The stereochemical outcome of the this compound cyclization is dictated by the symmetry of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO). The Woodward-Hoffmann rules are based on the principle of the conservation of orbital symmetry throughout a concerted reaction.[1]

In its ground electronic state, the HOMO of this compound is ψ₃. The lobes of the p-orbitals at the termini (C1 and C6) of this molecular orbital are in-phase on the same side of the molecule.[2] For a new σ-bond to form, these lobes must rotate to achieve constructive overlap.

Upon absorption of light, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new HOMO of the excited state (ψ₄*). In this excited state HOMO, the terminal p-orbital lobes have opposite phases on the same side of the molecule.[3]

Thermal Cyclization: A Disrotatory Pathway

Under thermal conditions, the reaction proceeds from the ground state of this compound. To achieve bonding overlap of the in-phase terminal lobes of the HOMO (ψ₃), the two ends of the molecule must rotate in opposite directions—a process termed disrotatory .[2][4] This inward or outward rotation of the terminal methylene (B1212753) groups allows the lobes of the same phase to overlap and form the new sigma bond.[4] The thermal cyclization of cis-1,3,5-hexatriene in the vapor phase has been shown to be a homogeneous, first-order, unimolecular reaction.[5]

The stereochemistry of substituted 1,3,5-hexatrienes provides compelling evidence for this rule. For instance, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene.[6]

Photochemical Cyclization: A Conrotatory Pathway

In a photochemical reaction, the cyclization occurs from the first excited state. The HOMO of this excited state (ψ₄*) has terminal p-orbital lobes of opposite phase. To achieve bonding overlap, the termini must rotate in the same direction—a conrotatory motion.[7] This means both groups rotate either clockwise or counterclockwise.

This change in stereochemical outcome is a direct consequence of the different symmetry of the excited-state HOMO.[7] Experimentally, the UV irradiation of (2E,4Z,6E)-2,4,6-octatriene leads to the formation of trans-5,6-dimethyl-1,3-cyclohexadiene.[8][9]

Summary of Woodward-Hoffmann Rules for Hexatriene Cyclization

| Reaction Condition | Number of π Electrons | HOMO | Stereochemical Outcome |

| Thermal (Δ) | 6 (4n+2, n=1) | ψ₃ (Ground State) | Disrotatory |

| Photochemical (hν) | 6 (4n+2, n=1) | ψ₄* (Excited State) | Conrotatory |

Quantitative Data

While extensive theoretical studies have been conducted, experimental quantitative data for the parent this compound cyclization is less common in recent literature. However, studies on related systems and computational analyses provide valuable insights.

| Reaction | Parameter | Value | Conditions | Reference |

| Photochemical ring-opening of 1,3-cyclohexadiene | Quantum Yield (Φ) | 0.41 | λ = 265 nm, in solution | [3] |

| Photochemical Z → E isomerization of this compound | Quantum Yield (Φ) | 0.034 | λ = 265 nm, in solution | [3] |

| Photochemical E → Z isomerization of this compound | Quantum Yield (Φ) | 0.016 | λ = 265 nm, in solution | [3] |

| Thermal cyclization of 2-acceptor-3-donor hexatrienes | ΔG‡ (Activation Free Energy) | up to 10 kcal/mol lower than unsubstituted hexatriene | Theoretical (ONIOM method) | [4] |

Experimental Protocols

Detailed experimental protocols from primary literature are summarized below to provide a practical understanding of how these reactions are conducted.

Gas-Phase Kinetic Study of Thermal Isomerization

This protocol describes a general setup for studying the gas-phase kinetics of reactions like the this compound cyclization.

Apparatus:

-

An environmental simulation chamber made of quartz (e.g., 760 L).[5]

-

The chamber is equipped with temperature and pressure sensors, inlet ports for reactants, and sampling lines.[5]

-

Analysis of reactants and products is typically performed using gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector - FID or mass spectrometer - MS).

Procedure:

-

The quartz reactor is evacuated to a high vacuum.

-

A known pressure of the reactant, such as cis-1,3,5-hexatriene, is introduced into the reactor.

-

The reactor is heated to the desired temperature (e.g., in the range of 117°C to 162°C for the cyclization of cis-1,3,5-hexatriene).[5]

-

At specific time intervals, aliquots of the gas mixture are withdrawn and analyzed by GC to determine the concentrations of the reactant and product(s).

-

The reaction is monitored until a significant conversion is achieved or until equilibrium is reached.

-

The rate constants are determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction.

-

The activation energy can be determined from the Arrhenius plot of ln(k) versus 1/T, where k is the rate constant and T is the absolute temperature.

Solution-Phase Photochemical Cyclization and Quantum Yield Determination

This protocol outlines a general method for the photochemical cyclization of a this compound derivative in solution and the determination of the quantum yield.

Apparatus:

-

A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and appropriate filters to select the desired wavelength.

-

Quartz or borosilicate glass reaction vessels.

-

A UV-Vis spectrophotometer for monitoring the reaction progress.

-

A chemical actinometer (e.g., potassium ferrioxalate) to measure the light intensity.

Procedure:

-

Actinometry: The intensity of the light source at the irradiation wavelength is determined using a chemical actinometer. This involves irradiating the actinometer solution for a known period and measuring the change in absorbance to calculate the photon flux.

-

Sample Preparation: A dilute solution of the this compound derivative in a suitable solvent (e.g., n-pentane) is prepared.[3] The concentration is adjusted to ensure optimal light absorption.

-

Irradiation: The sample solution is placed in the photochemical reactor and irradiated at the chosen wavelength (e.g., 265 nm).[3] The solution is typically stirred or agitated to ensure uniform irradiation.

-

Reaction Monitoring: At regular time intervals, aliquots of the solution are withdrawn, and their UV-Vis spectra are recorded. The disappearance of the reactant and the appearance of the product can be monitored by observing the changes in absorbance at their respective λmax values.

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed) The number of moles of product formed or reactant consumed is determined from the change in absorbance and the Beer-Lambert law. The moles of photons absorbed are determined from the actinometry experiment and the absorbance of the sample solution.

Visualizing the Reaction Pathways

The logical flow of the Woodward-Hoffmann rules and the resulting stereochemical outcomes can be visualized using diagrams.

References

- 1. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Conformational Landscape of (Z)-1,3,5-Hexatriene: A Technical Guide

This technical guide provides a comprehensive overview of the conformational analysis of (Z)-1,3,5-hexatriene, a molecule of significant interest in the study of pericyclic reactions and photochemistry. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed examination of the molecule's conformational preferences, the energetic barriers to rotation, and the computational methodologies employed in these assessments.

Introduction

(Z)-1,3,5-hexatriene is a conjugated system that can adopt several conformations due to rotation around its single carbon-carbon bonds. These conformations, primarily the s-cis and s-trans arrangements, exhibit distinct energy levels and play a crucial role in determining the molecule's reactivity, particularly in electrocyclization reactions. Understanding the relative stabilities of these conformers and the energy required for their interconversion is fundamental to predicting and controlling chemical outcomes. This guide summarizes key findings from computational studies, presenting quantitative data in a structured format and detailing the methodologies used to obtain these insights.

Conformational Analysis and Energetics

The conformational landscape of (Z)-1,3,5-hexatriene is primarily defined by the rotation around the C2-C3 and C4-C5 single bonds. This leads to various spatial arrangements of the vinyl groups. The most significant conformers are typically designated based on the dihedral angles around these bonds. For the purpose of this guide, we will focus on the planar and near-planar conformations that are most relevant to the molecule's ground-state chemistry.

A comprehensive theoretical study employing ab initio and Density Functional Theory (DFT) calculations has provided valuable insights into the relative energies of these conformers. The key conformers of (Z)-1,3,5-hexatriene considered are the s-trans,s-trans (tZt), s-cis,s-trans (cZt), and s-cis,s-cis (cZc) forms, along with the transition states that connect them.

Relative Energies of Conformers

The relative energies of the stable conformers of (Z)-1,3,5-hexatriene have been calculated at different levels of theory. The results consistently show that the all-planar, helical cis-form is the most stable. The following table summarizes the relative energies of the key conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) - MP2/6-31G[1] | Relative Energy (kcal/mol) - B3LYP/6-31G[1] |

| cZc (helical) | ~38.9° | ~38.9° | 0.00 | 0.00 |

| cZt | ~46.2° | 180° (fixed) | 1.05 | 0.88 |

| tZt | 180° (fixed) | 180° (fixed) | 2.11 | 1.77 |

Rotational Barriers

The energy barriers for the interconversion between these conformers have also been determined through the calculation of transition state energies. These barriers provide insight into the flexibility of the molecule and the feasibility of conformational changes under thermal conditions.

| Rotational Process | Transition State Dihedral Angles (Approx.) | Rotational Barrier (kcal/mol) - MP2/6-31G[1] | Rotational Barrier (kcal/mol) - B3LYP/6-31G[1] |

| cZc ⇌ cZt | Not explicitly provided | 4.56 | 3.69 |

| cZt ⇌ tZt | Not explicitly provided | 5.12 | 4.14 |

Computational Methodology

The quantitative data presented in this guide were obtained through rigorous computational chemistry studies. A detailed description of the methods employed is crucial for the replication and extension of these findings.

Ab Initio and Density Functional Theory (DFT) Calculations

A comprehensive theoretical study was conducted to analyze the conformational space of (Z)-1,3,5-hexatriene.[1] The geometries of the stable conformers and the transition states for their interconversion were fully optimized. The calculations were performed using two primary levels of theory:

-

Møller-Plesset perturbation theory (MP2) with the 6-31G** basis set.

-

Density Functional Theory (DFT) using the B3LYP functional with the 6-31G** basis set.

For each optimized structure, vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for stable conformers and first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE). The relative energies reported in the tables include these ZPVE corrections.

To achieve higher accuracy in the energy calculations, single-point energy calculations were also carried out using more sophisticated methods, including:

-

Quadratic Configuration Interaction with single and double excitations and perturbative triple excitations (QCISD(T))

-

Fourth-order Møller-Plesset perturbation theory with single, double, triple, and quadruple excitations (MP4SDTQ)

These high-level calculations serve to refine the energy differences and provide a more robust understanding of the conformational energetics.

Conformational Interconversion Pathway

The interconversion between the different conformers of (Z)-1,3,5-hexatriene can be visualized as a pathway on the potential energy surface. The following diagram, generated using the DOT language, illustrates the relationships between the stable conformers and the transition states connecting them.

Conclusion

The conformational analysis of (Z)-1,3,5-hexatriene reveals a dynamic system with multiple accessible conformations. Computational studies have been instrumental in quantifying the relative stabilities of the s-cis and s-trans conformers and the energy barriers that separate them. The helical cZc conformation is identified as the global minimum on the potential energy surface. The presented data and methodologies provide a solid foundation for understanding the structural preferences of this important molecule and for predicting its behavior in chemical reactions. This knowledge is particularly valuable for the rational design of experiments and the development of new synthetic strategies in organic chemistry and related disciplines.

References

Stability and Resonance Energy of 1,3,5-Hexatriene: A Technical Guide

This technical guide provides an in-depth analysis of the stability and resonance energy of 1,3,5-hexatriene, targeted at researchers, scientists, and professionals in drug development. The document outlines the theoretical basis for the molecule's stability, presents quantitative data, details experimental protocols for the determination of resonance energy, and provides visualizations of key concepts and workflows.

Introduction to the Stability of this compound